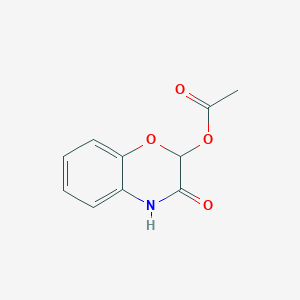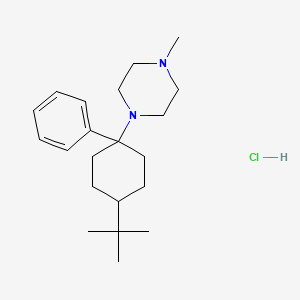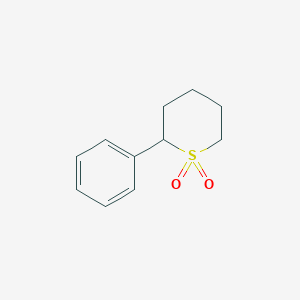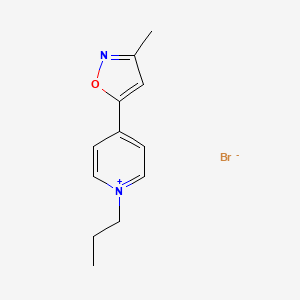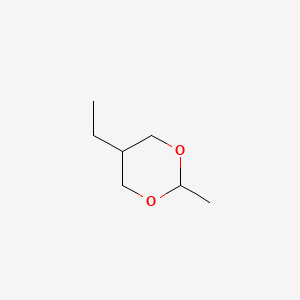![molecular formula C17H28S2 B14704056 [Bis(pentylsulfanyl)methyl]benzene CAS No. 21055-99-2](/img/structure/B14704056.png)
[Bis(pentylsulfanyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(pentylsulfanyl)methyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a bis(pentylsulfanyl)methyl group. This compound is notable for its unique structure, which includes two pentylsulfanyl groups attached to a central carbon atom, which is further bonded to a benzene ring. The presence of sulfanyl groups imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(pentylsulfanyl)methyl]benzene typically involves the reaction of benzyl chloride with pentyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the pentylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
[Bis(pentylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro derivatives, sulfonic acid derivatives
Aplicaciones Científicas De Investigación
[Bis(pentylsulfanyl)methyl]benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [Bis(pentylsulfanyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- [Bis(ethylsulfanyl)methyl]benzene
- [Bis(propylsulfanyl)methyl]benzene
- [Bis(butylsulfanyl)methyl]benzene
Uniqueness
Compared to its analogs, [Bis(pentylsulfanyl)methyl]benzene has longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets. The presence of pentyl groups may also enhance its lipophilicity, making it more suitable for applications requiring membrane permeability.
Propiedades
Número CAS |
21055-99-2 |
|---|---|
Fórmula molecular |
C17H28S2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
bis(pentylsulfanyl)methylbenzene |
InChI |
InChI=1S/C17H28S2/c1-3-5-10-14-18-17(19-15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13,17H,3-6,10-11,14-15H2,1-2H3 |
Clave InChI |
USAUSRMINOVIMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC(C1=CC=CC=C1)SCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

